molecular formula C34H40F3N7O16 B1163422 Enteropeptidase Fluorogenic Substrate

Enteropeptidase Fluorogenic Substrate

Cat. No. B1163422
M. Wt: 859.7
InChI Key: ZNCQDQAABHHMCO-YFNVTMOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enteropeptidase fluorogenic substrate is a substrate for enteropeptidase that contains a 7-amino-4-trifluoromethylcoumarin (AFC) moiety. Enteropeptidase is a serine protease expressed in the proximal small intestine of higher animals that converts inactive trypsinogen to active trypsin by endoproteolytic cleavage. Enteropeptidase recognizes the highly specific amino acid sequence DDDDK on the fluorogenic substrate and cleaves after the lysine residue, releasing the AFC moiety. Enteropeptidase activity is quantified by fluorescent detection of AFC, which displays excitation/emission spectra of 380/500 nm.

Scientific Research Applications

Measuring Enteropeptidase Activity

  • A study developed a fluorogenic method using GD4K-conjugated 7-amino-4-methylcoumarin (GD4K-AMC) to measure enteropeptidase activity. This method demonstrated improved substrate suitability for enteropeptidase compared to previous methods (Choi et al., 2011).

Determination in Biological Samples

  • Another research utilized a synthetic substrate Gly-(L-Asp)4-L-Lys-2-naphthylamide for the direct determination of enteropeptidase in rat small intestine and human intestinal biopsies. This approach allowed for the observation of reaction kinetics (Antonowicz et al., 1980).

Activity Profiling in Cell Lysates

  • A study used a library of fluorogenic substrates to measure aminopeptidase activity in cell lysates, highlighting the utility of fluorogenic substrates in identifying enzyme activities in complex biological samples (Byzia et al., 2016).

Histochemical Demonstration

  • A method using a synthetic substrate for histochemical demonstration of enteropeptidase activity was developed. This method allowed for more precise localization of the enzyme activity in various tissues (Lojda & Gossrau, 2004).

Production and Purification of Recombinant Enteropeptidase

  • Research on the expression and purification of recombinant enteropeptidase using an insect-baculovirus cell system demonstrated the effective use of fluorogenic substrates for assessing enzyme activity and kinetics (Azhar & Somashekhar, 2015).

Development of Fluorogenic Peptides

  • Studies have developed new fluorogenic peptides, demonstrating the versatility of these substrates in assaying various proteases, which can be relevant for enteropeptidase studies as well (Wang & Liang, 1994).

Insights into Substrate Specificity

  • The crystal structure of enteropeptidase complexed with a trypsinogen activation peptide analog provided insights into the enzyme's substrate specificity. This knowledge is crucial for designing effective fluorogenic substrates (Lu et al., 1999).

properties

Product Name

Enteropeptidase Fluorogenic Substrate

Molecular Formula

C34H40F3N7O16

Molecular Weight

859.7

InChI

InChI=1S/C34H40F3N7O16/c1-14(45)39-19(10-24(46)47)30(56)42-21(12-26(50)51)32(58)44-22(13-27(52)53)33(59)43-20(11-25(48)49)31(57)41-18(4-2-3-7-38)29(55)40-15-5-6-16-17(34(35,36)37)9-28(54)60-23(16)8-15/h5-6,8-9,18-22H,2-4,7,10-13,38H2,1H3,(H,39,45)(H,40,55

InChI Key

ZNCQDQAABHHMCO-YFNVTMOMSA-N

SMILES

NCCCC[C@H](NC([C@H](CC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CC(O)=O)NC(C)=O)=O)=O)=O)=O)C(NC1=CC=C(C(C(F)(F)F)=CC(O2)=O)C2=C1)=O

synonyms

(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-15-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-5,8,11,14-tetraazanonadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enteropeptidase Fluorogenic Substrate
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Enteropeptidase Fluorogenic Substrate
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Enteropeptidase Fluorogenic Substrate
Reactant of Route 4
Enteropeptidase Fluorogenic Substrate
Reactant of Route 5
Enteropeptidase Fluorogenic Substrate
Reactant of Route 6
Reactant of Route 6
Enteropeptidase Fluorogenic Substrate

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